Sofosbuvir

Übersicht

Beschreibung

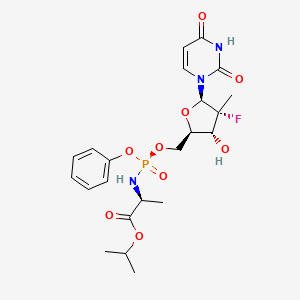

Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is a prodrug converted to its pharmacologically active form (GS-461203) via intracellular metabolism .

Synthesis Analysis

Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The current synthetic approaches to sofosbuvir and its close analogues have been analyzed in depth .

Molecular Structure Analysis

The molecular formula of Sofosbuvir is C22H29FN3O9P . It is marketed as a single isomer . More details about its molecular structure can be found in the references .

Chemical Reactions Analysis

Sofosbuvir is a prodrug that undergoes intracellular metabolism to form its active antiviral agent . The synthetic routes to Sofosbuvir involve several chemical reactions, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Physical And Chemical Properties Analysis

Sofosbuvir is a potent, safe, and has a high barrier to resistance . More details about its physical and chemical properties can be found in the references .

Wissenschaftliche Forschungsanwendungen

Treatment of Hepatitis C Virus (HCV)

Sofosbuvir is a liver-targeted nucleotide prodrug that has been used for the treatment and cure of HCV . It is the first live-targeting prodrug of a nucleotide analog and contains a detailed overview of the synthesis, activity, mechanism of action, toxicity, and clinical studies . Sofosbuvir is an effective drug for HCV-related diseases, and its triphosphorylated metabolite inhibits viral RNA synthesis by the RNA-dependent RNA polymerase (RdRp) of HCV .

Inhibition of HCV RNA Polymerase NS5B

Sofosbuvir (also known as GS-7977) is a nucleotide analogue prodrug that inhibits the HCV RNA polymerase NS5B, which is crucial for viral replication . This inhibition is a key factor in the treatment of HCV.

Treatment of Dengue Virus (DENV1)

Sofosbuvir has been found to suppress the genome replication of DENV1 in human hepatic Huh7 cells . The effects of Sofosbuvir on DENV1 replication were analyzed using two DENV1 replicon-based methods . This indicates that Sofosbuvir may be used as a treatment for DENV1 infection .

Inhibition of Cardiomyocyte Calcium Handling

Sofosbuvir and its analog, MNI-1, were reported to potentiate the inhibition of cardiomyocyte calcium handling by amiodarone . This function as a multi-channel antagonist implicates its inhibitory effect on L-type Cav channels .

Treatment of Genotype 3B HCV/HIV Infection

Sofosbuvir, in combination with velpatasvir and ribavirin, has been used in the treatment of patients with genotype 3B HCV/HIV infection . This combination therapy has shown efficacy and safety in treating this co-infection .

Development of Interferon (IFN)-free Therapies

The discovery and development of Sofosbuvir have led to a focused effort on the discovery and development of interferon (IFN)-free therapies that are well tolerated and have increased cure rates . This has been a significant advancement in the treatment of HCV.

Wirkmechanismus

- NS5B is essential for the transcription of Hepatitis C viral RNA and plays a crucial role in the virus’s high replicative rate and genetic diversity .

- By inhibiting NS5B, sofosbuvir disrupts the virus’s ability to replicate and proliferate within the body .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-IQWMDFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027632 | |

| Record name | Sofosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sofosbuvir is nucleotide analog inhibitor, which specifically inhibits HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase. Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator [synthesis, A7533]. More specifically, Sofosbuvir prevents HCV viral replication by binding to the two Mg2+ ions present in HCV NS5B polymerase's GDD active site motif and preventing further replication of HCV genetic material., Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. | |

| Record name | Sofosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sofosbuvir | |

Color/Form |

White to off-white crystalline solid | |

CAS RN |

1190307-88-0 | |

| Record name | Sofosbuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190307-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sofosbuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190307880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sofosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOFOSBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ6CA3ZU8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofosbuvir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the mechanism of action of Sofosbuvir?

A1: Sofosbuvir is a pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5B RNA polymerase, a key enzyme responsible for viral replication. [, , , , , ] It acts as a chain-terminating nucleotide analogue, interfering directly with the HCV life cycle by suppressing viral replication. [, , ]

Q2: How does Sofosbuvir affect HCV after binding to NS5B polymerase?

A2: Upon entering hepatocytes (liver cells), Sofosbuvir is metabolized into its active form, a nucleoside triphosphate. This active metabolite competes with naturally occurring nucleotides, ultimately leading to the termination of RNA chain elongation during HCV replication. [, ]

Q3: What is the molecular formula and weight of Sofosbuvir?

A3: The scientific literature provided does not specify the exact molecular formula and weight of Sofosbuvir.

Q4: How stable is Sofosbuvir under various storage conditions?

A5: While specific stability data is limited in the provided research, Sofosbuvir has been successfully formulated into tablets for oral administration. [, , , , , ] Stability indicating HPTLC methods have been developed for Sofosbuvir and Daclatasvir in combination, highlighting the need for validated methods to assess drug stability. []

Q5: Does Sofosbuvir have any catalytic properties?

A5: Sofosbuvir itself doesn't possess catalytic properties. Its antiviral action stems from inhibiting the catalytic activity of the HCV NS5B polymerase.

Q6: Have any computational studies been conducted on Sofosbuvir?

A6: There is no mention of specific computational chemistry studies on Sofosbuvir within the provided research articles.

Q7: What formulation strategies have been explored for Sofosbuvir?

A9: Sofosbuvir is primarily formulated as tablets for oral administration. [, , , , , ] Further research exploring strategies to optimize Sofosbuvir formulation for improved stability, solubility, and bioavailability is warranted.

Q8: Is there information regarding Sofosbuvir's SHE compliance?

A8: The provided scientific research focuses primarily on the clinical efficacy and safety of Sofosbuvir. Information regarding specific SHE (Safety, Health, and Environment) regulations and compliance is not discussed.

Q9: What is known about the pharmacokinetic profile of Sofosbuvir?

A11: Sofosbuvir is readily absorbed after oral administration, achieving peak plasma concentrations in approximately 30 minutes. [, ] It undergoes extensive hepatic metabolism, primarily by phosphorylation, into its active triphosphate form. [, , ] The primary metabolite, GS-331007, is largely inactive against HCV and is eliminated in the urine. []

Q10: What cell-based assays have been used to evaluate Sofosbuvir's activity?

A13: Sofosbuvir's antiviral activity has been extensively studied in cell culture using HCV replicons. [, , ] These replicons are engineered systems that allow for the replication of the HCV genome in cultured cells, enabling the assessment of antiviral activity. Resistance selection experiments have also been conducted in cell culture to understand the emergence of resistance to Sofosbuvir. []

Q11: What is the efficacy of Sofosbuvir in clinical trials?

A14: Clinical trials have demonstrated that Sofosbuvir-based regimens achieve high sustained virological response (SVR) rates, signifying viral eradication, across various HCV genotypes and patient populations. [, , , , , , , , , , , , , , ] Notably, Sofosbuvir-containing regimens have shown efficacy in treatment-naïve and treatment-experienced patients, as well as in those with cirrhosis. [, , , , , , , , , , , , , , ]

Q12: What are the primary mechanisms of resistance to Sofosbuvir?

A15: The primary mechanism of Sofosbuvir resistance involves mutations in the NS5B polymerase, specifically the S282T substitution. This mutation has been identified across all HCV genotypes and confers reduced susceptibility to Sofosbuvir. [, , ]

Q13: Does cross-resistance occur between Sofosbuvir and other antivirals?

A16: While S282T is the primary resistance mutation, other substitutions in NS5B can emerge during Sofosbuvir treatment, and their impact on resistance and cross-resistance with other antivirals requires further investigation. [] Clinical studies have shown that Sofosbuvir-containing regimens, particularly Sofosbuvir/Velpatasvir/Voxilaprevir, are effective as salvage therapies in patients who have failed prior DAA treatments. []

Q14: Are there any specific drug delivery strategies for Sofosbuvir?

A17: The provided research primarily focuses on the oral formulation and efficacy of Sofosbuvir. [, , , , , ] Specific drug delivery and targeting strategies for Sofosbuvir are not discussed in detail within these articles.

Q15: Are there any biomarkers associated with Sofosbuvir treatment response?

A18: The research primarily focuses on sustained virologic response (SVR) as the primary indicator of Sofosbuvir treatment efficacy. [, , , , , , , , , , , , , , ] The research does not delve into specific biomarkers to predict treatment response or identify potential adverse effects.

Q16: What analytical methods are used to quantify Sofosbuvir?

A19: Several analytical techniques have been employed for Sofosbuvir quantification, including high-performance liquid chromatography (HPLC) and UV spectrophotometry. [, , , , , ] Stability indicating HPTLC methods have also been developed to assess Sofosbuvir stability. []

Q17: Are there specific methods for analyzing Sofosbuvir in biological samples?

A17: The provided research does not delve into specific details regarding the analysis of Sofosbuvir in biological samples.

Q18: What is the environmental impact of Sofosbuvir?

A18: The provided research focuses on the clinical aspects of Sofosbuvir, and information regarding its environmental impact and degradation is not discussed.

Q19: What quality control measures are in place for Sofosbuvir manufacturing?

A19: Specific quality control and assurance measures implemented during Sofosbuvir development, manufacturing, and distribution are not discussed in detail in the provided research.

Q20: Does Sofosbuvir elicit any immune responses?

A20: The provided scientific literature primarily focuses on the antiviral efficacy and safety profile of Sofosbuvir. Information concerning its potential immunogenicity and effects on immunological responses is not discussed.

Q21: Does Sofosbuvir interact with drug transporters?

A26: Preliminary research suggests that genetic variants in drug transporter genes like ABCB1 might affect Sofosbuvir's primary metabolite concentration. [] This highlights the need for further investigation into potential drug-transporter interactions.

Q22: Does Sofosbuvir affect drug-metabolizing enzymes?

A22: The provided research focuses on Sofosbuvir's interaction with HCV and its clinical efficacy. It doesn't detail its impact on drug-metabolizing enzyme activity.

Q23: What is known about the biocompatibility of Sofosbuvir?

A23: The primary focus of the research is Sofosbuvir's clinical effectiveness and safety in treating HCV. Specific details regarding its biocompatibility and biodegradability are not discussed.

Q24: Are there any alternative therapies to Sofosbuvir-based regimens for HCV?

A29: The landscape of HCV treatment has evolved significantly with the advent of direct-acting antivirals (DAAs). [, , , , , , ] Prior to DAAs, the standard of care involved interferon-based therapies, which were associated with significant side effects and lower efficacy. [, , , , , ] Sofosbuvir, as a highly effective DAA, has largely replaced interferon-based therapies as the preferred treatment option for most patients.

Q25: Are there strategies for recycling or managing Sofosbuvir waste?

A25: The research provided does not offer information on Sofosbuvir waste management or recycling strategies.

Q26: What research tools and resources have been crucial in Sofosbuvir research?

A26: While not explicitly stated, the research highlights the use of several key tools and resources, including:

- HCV replicons: Essential for evaluating Sofosbuvir's antiviral activity and resistance profiling. [, , ]

- Clinical trial networks: Collaborative efforts across multiple research centers were crucial for conducting large-scale clinical trials. [, , , , , , , , , , , , , , ]

- Analytical techniques: Methods like HPLC and UV spectrophotometry are vital for Sofosbuvir quantification and stability studies. [, , , , , ]

Q27: What were the major milestones in the development of Sofosbuvir?

A27: Key milestones in Sofosbuvir's development include:

- Clinical trials: Successful completion of Phase 2 and 3 clinical trials demonstrating high SVR rates across HCV genotypes. [, , , , , , , , , , , , , , ]

- Regulatory approval: FDA approval of Sofosbuvir in 2013, marking a significant advancement in HCV treatment. [, ]

- Real-world effectiveness: Continued evaluation of Sofosbuvir's efficacy and safety in broader patient populations. [, ]

Q28: How has Sofosbuvir research fostered cross-disciplinary collaborations?

A28: The development of Sofosbuvir has spurred collaborations across various scientific disciplines, including:

- Virology and Molecular Biology: Understanding HCV replication mechanisms and resistance pathways. [, , ]

- Medicinal Chemistry and Pharmacology: Designing, synthesizing, and evaluating the drug's pharmacokinetic and pharmacodynamic properties. [, , , , ]

- Clinical Medicine and Hepatology: Conducting clinical trials, evaluating efficacy and safety, and managing HCV-infected patients. [, , , , , , , , , , , , , , ]

- Analytical Chemistry: Developing and validating methods for Sofosbuvir quantification and quality control. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)